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Compound of Interest

Compound Name: 4-Methyl-3-nitroquinoline

Cat. No.: B1313941

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic data
for 4-Methyl-3-nitroquinoline (CAS No. 79965-62-1). Due to the limited availability of
published experimental spectra for this specific compound, this guide presents predicted data
based on established spectroscopic principles and data from analogous structures. It also
outlines general experimental protocols for acquiring such data.

Chemical Structure and Properties

e IUPAC Name: 4-Methyl-3-nitroquinoline
e Molecular Formula: C10HsN202[1]

e Molecular Weight: 188.18 g/mol [2][3]
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Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 4-Methyl-3-

nitroquinoline. These predictions are based on the analysis of structurally similar compounds

and established chemical shift and absorption frequency ranges.
Table 1: Predicted *H NMR Data

Solvent: CDClIs, Reference: TMS (0 ppm)

Chemical Shift (6,

Multiplicity Number of Protons  Assignment

ppm)

~89-91 S 1H H2

~8.1-83 d 1H H8

~7.8-8.0 d 1H H5

~76-7.8 t 1H H7

~7.4-7.6 t 1H H6
~28-3.0 S 3H -CHs

Table 2: Predicted 3C NMR Data

Solvent: CDCIz
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Chemical Shift (6, ppm) Assighment
~ 150 - 155 Cc2

~ 148 - 152 C8a

~ 145 - 148 C4
~135-140 C3
~130-133 Cc7
~128-131 C5
~125-128 C6
~122-125 Cda
~18-22 -CHs

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-CHs)
~ 1600, ~1480 Medium-Strong C=C aromatic ring stretch
1550 - 1520 Strong Asymmetric NOz2 stretch
1360 - 1330 Strong Symmetric NO:z stretch

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation
188 [M]* (Molecular ion)
171 [M - OH]*

142 [M - NO2J*

115 [M - NOz - HCNJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
solid organic compound like 4-Methyl-3-nitroquinoline.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-3-nitroquinoline in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a standard pulse sequence (e.g., zg30).

o Set a spectral width of approximately 16 ppm.

o Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1313941?utm_src=pdf-body
https://www.benchchem.com/product/b1313941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Set a spectral width of approximately 240 ppm.

o Alarger number of scans will be necessary (e.g., 1024 or more) due to the lower natural
abundance of 3C.

o Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing to the internal standard.

3.2 Infrared (IR) Spectroscopy
o Sample Preparation (ATR):

o Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is
clean.

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty, clean ATR crystal.
o Record the sample spectrum over a range of 4000-400 cm™1,
o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent (e.g., methanol or acetonitrile).
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e Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

» Data Acquisition (EI-MS):

o Introduce the sample into the ion source (a direct insertion probe for solids or via GC for
volatile samples).

o Use a standard electron energy of 70 eV.
o Scan a mass range appropriate for the compound (e.g., m/z 40-400).
o Data Acquisition (ESI-MS):

o Infuse the sample solution directly into the ESI source or inject it via a liquid
chromatograph.

o Operate in positive ion mode to detect the protonated molecule [M+H]*.

o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic
characterization of 4-Methyl-3-nitroquinoline.
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Synthesis & Purification
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A generalized workflow for the synthesis and spectroscopic analysis of 4-Methyl-3-
nitroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 4-Methyl-3-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1313941#spectroscopic-data-nmr-ir-ms-for-4-
methyl-3-nitroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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